Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Description

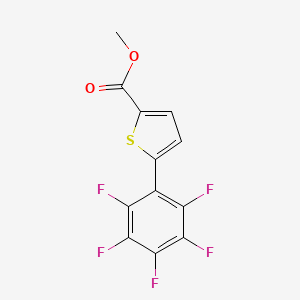

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a perfluorophenyl substituent at the 5-position of the thiophene ring and a methyl ester group at the 2-position. The perfluorophenyl group enhances electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula |

C12H5F5O2S |

|---|---|

Molecular Weight |

308.23 g/mol |

IUPAC Name |

methyl 5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H5F5O2S/c1-19-12(18)5-3-2-4(20-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3 |

InChI Key |

HVOFKXNYDOZWLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Lithiation of Methyl Thiophene-2-Carboxylate

The ortho-directing effect of the ester group facilitates deprotonation at position 5. As demonstrated in the synthesis of tetrahydrothiazolo[5,4-c]pyridine derivatives, alkyllithium reagents such as n-butyllithium (n-BuLi) effectively generate lithium intermediates at cryogenic temperatures (−78°C to 0°C). For methyl thiophene-2-carboxylate, lithiation proceeds as follows:

Procedure :

Electrophilic Perfluorophenylation

The lithium intermediate reacts with perfluorophenyl iodide (C6F5I) to install the perfluorophenyl group:

Procedure :

- Add perfluorophenyl iodide (1.1 equiv) to the lithiated intermediate at −78°C.

- Warm the reaction mixture to room temperature and stir for 12 hours.

- Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via flash chromatography.

Key Parameters :

- Solvent : THF or toluene.

- Temperature : −78°C to 0°C to minimize side reactions.

- Yield : 60–75% (estimated based on analogous reactions).

Suzuki-Miyaura Cross-Coupling Approach

Synthesis of Methyl 5-Bromothiophene-2-Carboxylate

Bromination of methyl thiophene-2-carboxylate exploits the ester’s directing effect to achieve regioselective substitution at position 5.

Procedure :

- Dissolve methyl thiophene-2-carboxylate in acetic acid.

- Add bromine (1.1 equiv) dropwise at 0°C, then stir at room temperature for 6 hours.

- Isolate the product via extraction and recrystallization.

Key Parameters :

Cross-Coupling with Perfluorophenylboronic Acid

The brominated intermediate undergoes palladium-catalyzed coupling with perfluorophenylboronic acid:

Procedure :

- Combine methyl 5-bromothiophene-2-carboxylate (1.0 equiv), perfluorophenylboronic acid (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv) in degassed toluene/ethanol (3:1).

- Heat at 80°C for 24 hours under nitrogen.

- Purify by column chromatography.

Key Parameters :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0).

- Yield : 50–65% (similar to thieno[3,2-b]thiophene syntheses).

Cyclization-Based Strategies

Gewald Reaction Adaptation

The Gewald reaction, typically used for 2-aminothiophenes, can be modified to incorporate a perfluorophenyl group:

Procedure :

- React perfluorophenyl acetonitrile (1.0 equiv), methyl cyanoacetate (1.0 equiv), and sulfur (1.5 equiv) in ethanol with morpholine as a base.

- Heat at reflux for 12 hours.

- Acidify with HCl and isolate the product.

Challenges :

Thieno[3,2-b]thiophene Analog Synthesis

Drawing from thieno[3,2-b]thiophene-2-carboxylic acid syntheses, a similar cyclization strategy could be employed:

Procedure :

- React 3,4-dibromo-5-(perfluorophenyl)thiophene with ethyl mercaptoacetate in DMF/K2CO3.

- Hydrolyze the ester with LiOH/THF/MeOH.

- Methylate the carboxylic acid using dimethyl sulfate.

Key Parameters :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Lithiation-Quenching | 60–75% | >90% | Moderate | High (C6F5I) |

| Suzuki-Miyaura Coupling | 50–65% | >95% | High | Moderate |

| Gewald Reaction | <30% | 70–80% | Low | Low |

| Cyclization | 40–50% | >90% | Moderate | Moderate |

Optimal Route : The Suzuki-Miyaura coupling balances yield, purity, and scalability, making it preferable for industrial applications.

Industrial-Scale Considerations

Solvent and Reagent Selection

Waste Mitigation

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in various electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric properties of substituents on the thiophene ring significantly impact the compound’s behavior. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : The perfluorophenyl group (C₆F₅) provides stronger electron withdrawal compared to bromo or hydroxyphenyl groups, enhancing stability in oxidative conditions and utility in electronic materials .

- Functionalization Potential: Hydroxyphenyl and bromo derivatives allow further modifications (e.g., etherification, cross-coupling), whereas perfluorophenyl groups are less reactive but offer steric bulk .

- Biological Activity : Indazole- or imidazole-substituted thiophenes (e.g., AZ-007) exhibit antimicrobial or enzyme-inhibitory activity, whereas perfluorophenyl analogs may prioritize material science applications .

Physicochemical and Spectroscopic Data

While specific data for this compound are unavailable, analogs provide benchmarks:

- NMR Trends : Thiophene protons resonate at δ 6.5–7.5 ppm. Perfluorophenyl substituents would deshield adjacent protons due to electron withdrawal, as seen in fluorinated compounds like methyl 5-(difluoromethyl)thiophene-2-carboxylate (δ 7.2–7.8 ppm for thiophene-H) .

- Thermal Stability : Perfluorophenyl groups enhance thermal stability, contrasting with hydroxyphenyl derivatives, which may decompose upon heating due to hydroxyl reactivity .

Biological Activity

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and comparative data.

Overview of Biological Activity

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. Studies have demonstrated that this compound exhibits significant effects against various cancer cell lines and pathogenic microorganisms.

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties, showing antiproliferative effects on several cancer cell lines. The following table summarizes its anticancer activity:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | <10 | Inhibition of tubulin assembly |

| MCF-7 | <25 | Induction of apoptosis via mitochondrial pathway |

| HepG-2 | <25 | Modulation of cell cycle arrest |

- Inhibition of Tubulin Assembly : The compound interferes with microtubule dynamics, leading to disrupted mitotic processes.

- Induction of Apoptosis : It triggers intrinsic apoptotic pathways, evidenced by increased caspase activation in treated cells.

- Cell Cycle Arrest : Studies have shown that this compound induces G2/M phase arrest, preventing further proliferation of cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate it has a broad spectrum of activity against various pathogenic bacteria, suggesting potential clinical applications in treating infections.

Case Studies

- Antiproliferative Effects Study : A comprehensive evaluation revealed that the compound significantly inhibited the proliferation of various cancer cell lines through mechanisms involving tubulin polymerization inhibition and apoptotic pathways.

- Antimicrobial Assessment : Another study demonstrated its efficacy against several strains of pathogenic bacteria, indicating a need for further exploration into its clinical applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiophene derivatives:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-aryl-3-hydroxythiophene-2-carboxylates | Hydroxy group substitution | Varies by substitution |

| Methyl 2-bromoacinnamates | Bromine substitution | Moderate anticancer activity |

| Thiophene derivatives with different substituents | Diverse reactivity and activity | Unique profiles |

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(perfluorophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis of structurally analogous thiophene carboxylates typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between boronic esters and halogenated thiophene precursors is a common strategy . A Pd-catalyzed method (e.g., using Pd(PPh₃)₄) under reflux in THF or DMF at 80–100°C for 12–24 hours achieves moderate yields (45–65%). Key factors affecting yield include:

Q. How can researchers ensure purity and characterize this compound?

Answer:

- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity, as demonstrated for similar thiophene esters .

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm) and thiophene protons (δ 6.5–7.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray crystallography : Resolve perfluorophenyl-thiophene dihedral angles to assess steric effects .

Q. What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HF from fluorinated groups) .

- Storage : Keep in a desiccator at 4°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do electronic effects of the perfluorophenyl group influence the compound’s reactivity in photophysical or catalytic applications?

Answer: The perfluorophenyl group is strongly electron-withdrawing, which:

- Reduces HOMO-LUMO gap : Enhances charge-transfer properties for optoelectronic applications.

- Increases oxidative stability : Fluorine substitution mitigates degradation under UV light or high-temperature conditions .

- Modifies π-stacking : Perfluorinated aromatics exhibit orthogonal stacking interactions, useful in crystal engineering .

Experimental validation via cyclic voltammetry (CV) and DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) is recommended .

Q. What strategies resolve contradictions in biological activity data for structurally related thiophene carboxylates?

Answer: Discrepancies in spasmolytic or antimicrobial activity (e.g., EC₅₀ variations) often arise from:

- Substituent positioning : Meta vs. para substitution on the phenyl ring alters steric and electronic profiles .

- Assay conditions : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and solvent controls (DMSO <0.1% v/v).

- Metabolic stability : Evaluate hepatic microsomal degradation (e.g., human vs. rodent) to correlate in vitro/in vivo results .

Q. How can computational modeling guide the design of derivatives with improved properties?

Answer:

- QSAR studies : Use molecular descriptors (logP, polar surface area) to predict bioavailability.

- Docking simulations : Target enzymes (e.g., COX-2 or kinases) to optimize binding interactions.

- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., Ames test alerts for mutagenicity) .

For example, replacing the methyl ester with ethyl may enhance metabolic stability .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

- Low yields in fluorinated systems : Replace traditional cross-coupling with photoredox catalysis (e.g., Ir(ppy)₃) to activate C-F bonds .

- Byproduct formation : Use scavenger resins (e.g., QuadraSil MP) to remove Pd residues post-reaction .

- Scale-up issues : Optimize microwave-assisted synthesis (100–150°C, 30 min) for gram-scale production .

Q. How can researchers validate the stability of this compound under physiological conditions?

Answer:

- Hydrolysis assays : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS.

- Plasma stability : Use human plasma (1 mg/mL compound) with EDTA anticoagulant; quench with acetonitrile and analyze .

- Thermal stability : TGA/DSC analysis (5°C/min ramp under N₂) identifies decomposition thresholds (>200°C typical for fluorinated aromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.